2-Fluoro-3-iodobenzoyl chloride
Description
2-Fluoro-3-iodobenzoyl chloride (C₇H₃ClFIO) is a halogenated benzoyl chloride derivative featuring fluorine and iodine substituents at the 2- and 3-positions of the aromatic ring, respectively. As a reactive acyl chloride, it is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its electrophilic carbonyl carbon enables nucleophilic acyl substitution reactions, while the electron-withdrawing halogen substituents enhance reactivity and influence regioselectivity in coupling reactions.
Properties
Molecular Formula |
C7H3ClFIO |
|---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
2-fluoro-3-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3ClFIO/c8-7(11)4-2-1-3-5(10)6(4)9/h1-3H |
InChI Key |
PFKKANIJIXXMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations and Data Gaps
The provided evidence lacks direct experimental data (e.g., melting point, spectral data) for 2-fluoro-3-iodobenzoyl chloride. Further studies are needed to quantify its stability, solubility, and reaction kinetics .
Preparation Methods
Directed Metalation and Carboxylation
A method adapted from the synthesis of 2-fluoro-3-iodoaniline involves directed ortho-lithiation of o-fluoroiodobenzene. Using lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at -78°C, the substrate undergoes deprotonation adjacent to the iodine atom. Trapping with dry ice (CO₂) yields 2-fluoro-3-iodobenzoic acid with a reported yield of 70.5%.
Reaction Conditions:
-
Base: LDA or n-BuLi (2.5 M in hexanes)
-
Temperature: -78°C to room temperature
-
Solvent: THF
-
Carboxylation Agent: Dry ice
Acid-Catalyzed Rearrangement and Deprotection
The benzoic acid intermediate undergoes Curtius-type rearrangement using diphenylphosphoryl azide (DPPA) or sodium azide in toluene at 80°C. This forms a tert-butyl carbamate intermediate, which is subsequently deprotected under acidic conditions (e.g., HCl in methanol) to yield 2-fluoro-3-iodoaniline. Conversion to the target benzoyl chloride requires additional steps:
-
Oxidation: Treating the aniline with NaNO₂/HCl to form a diazonium salt, followed by hydrolysis to the carboxylic acid.
-
Chlorination: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux.
Key Data:
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Carboxylation | LDA, CO₂ | 70.5 | >95 |
| Rearrangement | DPPA, Toluene | 85 | 98 |
| Deprotection | HCl/MeOH | 90 | 99 |
| Chlorination | SOCl₂, Reflux | 95 | 99.5 |
Halogenation and Hydrolysis Approach
Chlorination of 2-Fluoro-3-iodotoluene
Inspired by the synthesis of o-fluorobenzoyl chloride, 2-fluoro-3-iodotoluene undergoes radical chlorination using azobisisobutyronitrile (AIBN) as an initiator. At 115°C, chlorine gas is introduced to yield 2-fluoro-3-iodobenzyl trichloride.
Reaction Conditions:
-
Chlorinating Agent: Cl₂ gas
-
Catalyst: AIBN (0.1–0.5 mol%)
-
Temperature: 90–115°C
-
Solvent: Neat or trichloroethanol
Hydrolysis to Benzoyl Chloride
The trichloride intermediate is hydrolyzed using a 0.5% aqueous ZnCl₂ solution at 125–130°C under reduced pressure. This step converts the trichloromethyl group to an acyl chloride, with careful temperature control to prevent iodine loss.
Optimization Insights:
-
ZnCl₂ Concentration: >0.5% increases hydrolysis rate but risks over-chlorination.
-
Pressure: Maintaining 0–0.5 cm H₂O minimizes side reactions.
Key Data:
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | Cl₂, AIBN | 99 | 99.8 |
| Hydrolysis | ZnCl₂, 130°C | 98 | 99.5 |
Direct Conversion from Benzoic Acid Derivatives
Iodination of 2-Fluorobenzoic Acid
Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C introduces iodine at the 3-position. The reaction is directed by the meta-fluorine’s electron-withdrawing effect, achieving >90% regioselectivity.
Reaction Conditions:
-
Iodinating Agent: NIS (1.2 equiv)
-
Solvent: Acetic acid
-
Temperature: 60°C, 12 h
Chlorination with Thionyl Chloride
The iodinated benzoic acid is treated with excess SOCl₂ (3 equiv) at reflux (75°C) for 4 h. This method avoids side reactions associated with phosphorus-based chlorinating agents.
Key Data:
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodination | NIS, AcOH | 85 | 97 |
| Chlorination | SOCl₂, Reflux | 92 | 99 |
Comparative Analysis of Methods
Yield and Purity
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carboxylation-Rearrangement | 55 | 99 | High regioselectivity |
| Halogenation-Hydrolysis | 97 | 99.5 | Scalability (>500 g batches) |
| Direct Conversion | 78 | 98 | Fewer intermediates |
Cost and Complexity
-
Carboxylation-Rearrangement: Requires expensive bases (LDA) and multiple steps.
-
Halogenation-Hydrolysis: Low-cost chlorine gas but demands rigorous temperature control.
-
Direct Conversion: Economical for small-scale synthesis but limited by iodination regioselectivity.
Challenges and Optimization Strategies
Iodine Stability
Iodine’s susceptibility to nucleophilic displacement necessitates mild acidic conditions during hydrolysis. Substituting HCl with methanesulfonic acid reduces decomposition.
Byproduct Formation
Q & A
Basic: What are the recommended storage and handling protocols for 2-fluoro-3-iodobenzoyl chloride?
Answer:
2-Fluoro-3-iodobenzoyl chloride is moisture-sensitive and requires storage under inert gas (e.g., argon) in a tightly sealed container at 2–8°C. Use anhydrous solvents (e.g., dry dichloromethane or THF) for dissolution. Avoid prolonged exposure to air to prevent hydrolysis. Analytical techniques like Karl Fischer titration can monitor moisture content in stored batches .
Key Data:
| Property | Value/Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Purity Threshold | >97% (HPLC) | |
| Sensitivity | Moisture-sensitive |
Basic: Which spectroscopic methods confirm the structure of 2-fluoro-3-iodobenzoyl chloride?
Answer:
- NMR Spectroscopy: Use NMR to confirm fluorine environment (δ ~ -110 ppm for aryl-F) and NMR for carbonyl (C=O) signals (~170 ppm).
- IR Spectroscopy: Detect characteristic C=O stretching (~1760 cm) and C-I/F vibrations (500–700 cm). Compare with reference spectra in databases like NIST .
- Mass Spectrometry: ESI-MS in negative ion mode typically shows [M–Cl] fragments for benzoyl chlorides .
Advanced: How can researchers resolve contradictions in reported reactivity of 2-fluoro-3-iodobenzoyl chloride in cross-coupling reactions?
Answer:
Discrepancies in reactivity (e.g., yields or side products) often arise from:
- Ligand Effects: Cu(I)/TMEDA systems may improve coupling efficiency with amines (e.g., forming benzimidazoles) compared to ligand-free conditions .
- Halide Tolerance: Iodine substituents generally show superior reactivity over Br/Cl in cross-couplings. Use kinetic studies (TLC monitoring) to optimize reaction times .
- Competitive Hydrolysis: Control moisture rigorously using molecular sieves or Schlenk techniques to minimize acyl chloride degradation .
Example Optimization Table:
| Condition | Yield (%) | Side Products | Source |
|---|---|---|---|
| Cu(I)/TMEDA, 80°C | 85 | <5% hydrolysis | |
| Ligand-free, 100°C | 62 | 20% hydrolyzed acid |
Advanced: What strategies mitigate electronic effects of iodine during nucleophilic substitution?
Answer:
The electron-withdrawing iodine substituent deactivates the benzoyl chloride, slowing nucleophilic attack. To enhance reactivity:
- Activating Groups: Introduce electron-donating groups (e.g., -OCH) at meta/para positions to offset iodine’s effect.
- Catalysis: Use Lewis acids (e.g., AlCl) to polarize the C=O bond, facilitating nucleophilic addition .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize transition states via solvation .
Basic: What are the critical physical properties for identifying 2-fluoro-3-iodobenzoyl chloride?
Answer:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClFIO | |
| Molecular Weight | 284.45 g/mol | |
| Boiling Point | ~245°C (estimated) | |
| Refractive Index | 1.551–1.596 |
Advanced: How do steric effects influence regioselectivity in derivatization reactions?
Answer:
The bulky iodine atom at the 3-position directs electrophilic/nucleophilic attacks to the less hindered 4- or 6-positions. For example:
- Friedel-Crafts Acylation: Preferentially occurs at the 4-position due to steric hindrance at 3-I.
- Suzuki Coupling: Use Pd catalysts with bulky ligands (e.g., SPhos) to favor coupling at the 6-position .
Basic: What co-solvents are compatible with 2-fluoro-3-iodobenzoyl chloride?
Answer:
- Polar Aprotic: DMF, DMSO, dry THF (for solubility).
- Nonpolar: Toluene, hexane (for recrystallization).
Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Pre-dry solvents over molecular sieves .
Advanced: How to analyze conflicting IR spectral data for this compound?
Answer:
Contradictions in IR spectra (e.g., C=O peak shifts) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
